
1-Fluoro-2,5-dimethyl-4-nitrobenzene
Descripción general
Descripción
1-Fluoro-2,4-dimethyl-5-nitrobenzene is a chemical compound with the molecular weight of 169.16 . It is also known by its IUPAC name, 1-fluoro-2,4-dimethyl-5-nitrobenzene .
Synthesis Analysis
The synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was achieved in 90% yield by the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . The structure was confirmed by X-ray crystallography .Molecular Structure Analysis
The molecular structure of 1-Fluoro-2,4-dimethyl-5-nitrobenzene was confirmed by X-ray crystallography . The compound has a molecular weight of 141.0999 . The IUPAC Standard InChI is InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H .Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical and Chemical Properties Analysis
1-Fluoro-2,4-dimethyl-5-nitrobenzene is a solid at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield through the nitration of 2-fluoro-1,4-dimethoxybenzene. Its structure was confirmed using various methods including X-ray crystallography, NMR, EI-MS, and FT-IR, showcasing its potential for further chemical research and development (Sweeney, McArdle, & Aldabbagh, 2018).
Reactivity and Mechanism Studies
Studies on fluoronitrobenzenes have explored their anomalous reactions with N,N-dialkylamines, revealing insights into their reactivity and the formation of complex organic compounds. These findings contribute to understanding the chemical behavior of fluoronitrobenzenes under various conditions and their potential applications in synthetic chemistry (Gale, Rosevear, & Wilshire, 1995).
Protein-Solubilizing Reagents
1-Fluoro-2-nitro-4-trimethylammoniobenzene iodide has been evaluated as a novel protein reagent, demonstrating stability and reactivity with amino acids and insulin. Its application offers a promising avenue for protein research, especially in structural and conformational studies (Sutton, Drewes, & Welz, 1972).
Electrophilic Substitution Reactions
Research on the mechanism of replacement of the nitro group and fluorine atom in substituted nitrobenzenes has provided valuable insights into the reactivity of these compounds. Such studies are crucial for developing synthetic strategies in organic chemistry (Khalfina & Vlasov, 2005).
Mecanismo De Acción
Target of Action
The primary target of 1-Fluoro-2,5-dimethyl-4-nitrobenzene is the benzene ring . The benzene ring is a key component of many biological molecules and is involved in various biochemical reactions .
Mode of Action
This compound acts through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes a series of reactions, leading to the formation of the final product .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, leading to the formation of various substituted benzene derivatives .
Result of Action
It is known that the compound can cause irritation of the skin, eyes, and mucous membranes . It is also classified as a flammable liquid and has been associated with acute toxicity when ingested, inhaled, or absorbed through the skin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature and pH can affect the compound’s stability and reactivity. Moreover, the presence of other chemicals can influence its action and efficacy. For example, the presence of other electrophiles can compete with the compound for reaction with the benzene ring .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Propiedades
IUPAC Name |
1-fluoro-2,5-dimethyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOPPDPBZDVFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


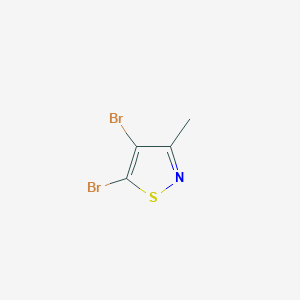
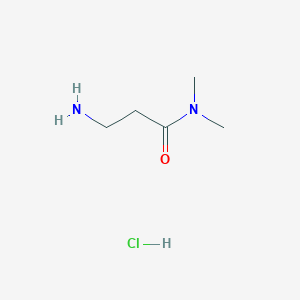
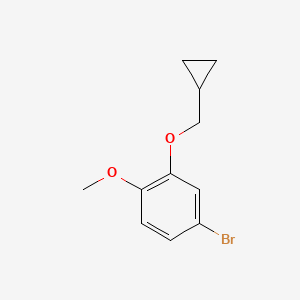
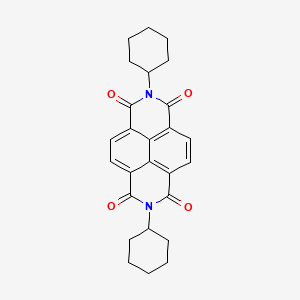



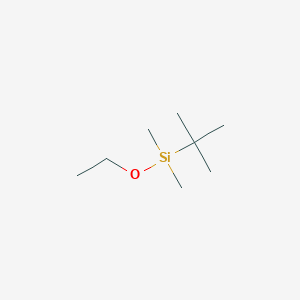

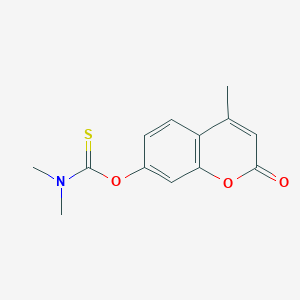


![Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate](/img/structure/B3109560.png)
![rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol, trans](/img/structure/B3109567.png)
